Cas no 1805454-05-0 (4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde)

4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde
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- Inchi: 1S/C8H7F2NO2/c1-4-6(3-12)5(8(9)10)2-7(13)11-4/h2-3,8H,1H3,(H,11,13)
- InChI Key: USFWWOUSAZOHIA-UHFFFAOYSA-N
- SMILES: FC(C1=CC(NC(C)=C1C=O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 318
- XLogP3: -0.1
- Topological Polar Surface Area: 46.2
4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029027534-250mg |
4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde |
1805454-05-0 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
Alichem | A029027534-1g |
4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde |
1805454-05-0 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029027534-500mg |
4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde |
1805454-05-0 | 95% | 500mg |
$1,701.85 | 2022-04-01 |
4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
Additional information on 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde
Recent Advances in the Study of 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde (CAS: 1805454-05-0)
The compound 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde (CAS: 1805454-05-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde as a key intermediate in the synthesis of novel heterocyclic compounds. Its difluoromethyl and hydroxy functional groups make it a versatile building block for the development of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of pyridine-based inhibitors targeting specific enzymes involved in inflammatory pathways. The compound's ability to modulate enzyme activity suggests its potential as a lead compound for anti-inflammatory drug development.
In addition to its synthetic utility, 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde has shown promising biological activity in preclinical studies. Research conducted by Smith et al. (2024) revealed that derivatives of this compound exhibit potent inhibitory effects against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival. These findings underscore the compound's potential as a scaffold for anticancer drug design.
Further investigations into the pharmacokinetic properties of 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde have provided insights into its metabolic stability and bioavailability. A recent pharmacokinetic study (Zhang et al., 2024) reported that the compound demonstrates favorable absorption and distribution profiles in animal models, with minimal off-target effects. These properties make it an attractive candidate for further optimization and development into a clinically viable therapeutic agent.
Despite these promising results, challenges remain in the large-scale synthesis and formulation of 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde. Current synthetic routes often involve multi-step processes with moderate yields, necessitating the development of more efficient methodologies. Recent advances in catalytic fluorination and green chemistry approaches offer potential solutions to these challenges, as highlighted in a review by Thompson and colleagues (2024).
In conclusion, 4-(Difluoromethyl)-6-hydroxy-2-methylpyridine-3-carboxaldehyde (CAS: 1805454-05-0) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features, combined with demonstrated biological activity, position it as a valuable tool for the development of novel therapeutics. Future research should focus on optimizing its synthetic routes, exploring additional biological targets, and advancing its preclinical development to fully realize its therapeutic potential.
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